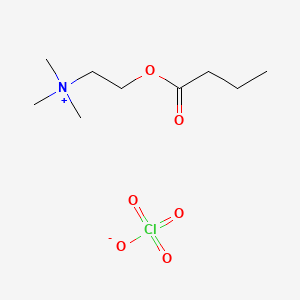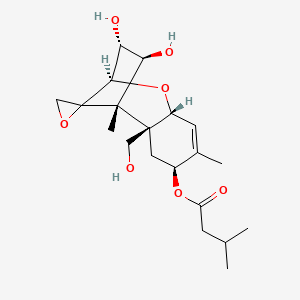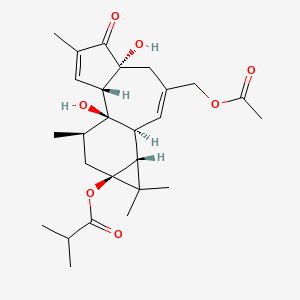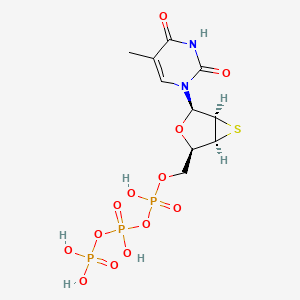![molecular formula C14H12N4O6 B1230797 N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is a C-nitro compound.
Applications De Recherche Scientifique
1. Reaction Kinetics and Mechanisms
Research on N-[2-(2,4,6-trinitrophenyl)ethyl]aniline often focuses on understanding its reaction kinetics and mechanisms. Castro et al. (1999) conducted a detailed study on the kinetics of reactions between anilines, including N-[2-(2,4,6-trinitrophenyl)ethyl]aniline, and ethyl S-aryl thiocarbonates. Their findings highlighted the different reaction mechanisms and stability of intermediates in these processes, providing valuable insights into the behavior of such compounds under various conditions (Castro et al., 1999).
2. Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving N-[2-(2,4,6-trinitrophenyl)ethyl]aniline have been a subject of interest. For instance, Crampton and Robotham (1998) investigated the kinetics of σ-adduct formation and nucleophilic substitution reactions with aniline in various solvents. Their studies revealed important aspects of the reaction mechanisms and the influence of different substituents and solvents on these processes (Crampton & Robotham, 1998).
3. Spectroscopic and Theoretical Investigations
Spectroscopic techniques like FT-IR and UV-Vis, along with theoretical methods, have been employed to study derivatives of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline. Ceylan et al. (2016) carried out a comprehensive study using these methods to explore the crystal structure, molecular geometry, electronic spectra, and vibrational frequencies of such compounds, offering a deeper understanding of their physical and chemical properties (Ceylan et al., 2016).
4. Corrosion Inhibition
The potential application of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline derivatives in corrosion inhibition has also been explored. Daoud et al. (2014) synthesized a thiophene Schiff base derivative and evaluated its efficiency in inhibiting corrosion on mild steel in acidic solutions. Their findings contribute to the development of more effective corrosion inhibitors (Daoud et al., 2014).
5. Photonic and Electron Transport Applications
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline derivatives have been studied for their potential in photonic and electron transport applications. Matsui et al. (1993) synthesized N-(nitrofluorenylidene)anilines, which exhibited properties suitable for electron transport in electrophotography, highlighting the compound's utility in advanced technological applications (Matsui et al., 1993).
Propriétés
Nom du produit |
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline |
|---|---|
Formule moléculaire |
C14H12N4O6 |
Poids moléculaire |
332.27 g/mol |
Nom IUPAC |
N-[2-(2,4,6-trinitrophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H12N4O6/c19-16(20)11-8-13(17(21)22)12(14(9-11)18(23)24)6-7-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2 |
Clé InChI |
WPDUWQVPOYWUIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)


![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)




![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)




